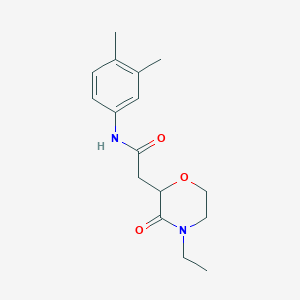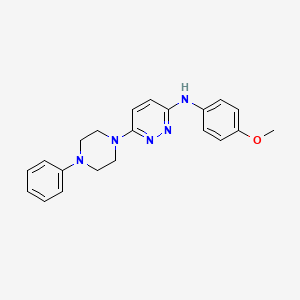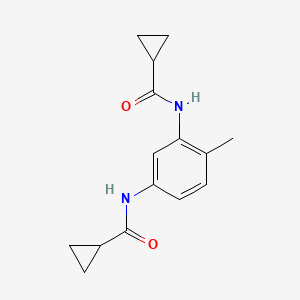
4-(3-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Descripción general
Descripción
4-(3-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as ETDQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-(3-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is not fully understood, but it is thought to involve the inhibition of MAO-B activity. This inhibition leads to an increase in dopamine levels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its potential neuroprotective effects, this compound has been shown to have a variety of other biochemical and physiological effects. These include antioxidant activity, anti-inflammatory effects, and potential anticancer activity. This compound has also been shown to have potential as a chelating agent, due to its ability to bind to metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. However, there are also some limitations to its use. One limitation is its relatively low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, this compound has not yet been extensively studied in vivo, so its potential therapeutic effects in humans are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on 4-(3-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. One area of interest is its potential as a neuroprotective agent in the treatment of Parkinson's disease and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in other areas, such as cancer and inflammation. Finally, there is potential for the development of new synthetic methods for this compound that may improve its solubility and other properties.
Aplicaciones Científicas De Investigación
4-(3-ethoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been extensively studied for its potential applications in scientific research. One area of interest is its potential as a neuroprotective agent, due to its ability to inhibit the activity of the enzyme monoamine oxidase B (MAO-B). MAO-B is involved in the breakdown of dopamine, a neurotransmitter that plays a key role in the regulation of movement, mood, and motivation. Inhibition of MAO-B has been shown to have potential therapeutic effects in the treatment of Parkinson's disease and other neurological disorders.
Propiedades
IUPAC Name |
4-(3-ethoxyphenyl)-7,7-dimethyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-4-23-13-7-5-6-12(8-13)14-9-17(22)20-15-10-19(2,3)11-16(21)18(14)15/h5-8,14H,4,9-11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGDAHIGXHKUDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CC(=O)NC3=C2C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isopropyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4417439.png)


![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B4417471.png)
![N,N-diethyl-2-{[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4417476.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B4417492.png)

![N,N-dimethyl-3-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline](/img/structure/B4417497.png)


![N-benzyl-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B4417513.png)
![[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B4417524.png)
![2-{1-[2-(isopropylamino)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B4417528.png)
